Lidocaine ethiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lidocaine ethiodide is a chemical compound derived from lidocaine, a well-known local anesthetic and antiarrhythmic agent. It incorporates an iodoethane moiety, which enhances its radiopacity, making it useful in imaging applications. Lidocaine itself is chemically designated as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, and it exhibits properties that stabilize neuronal membranes by inhibiting ionic fluxes essential for impulse initiation and conduction. This mechanism is primarily responsible for its anesthetic effects .

Lidocaine ethiodide retains the biological activity characteristic of lidocaine, primarily functioning as a local anesthetic. Its mechanism involves blocking voltage-gated sodium channels, which prevents the propagation of action potentials in nerves. This results in a temporary loss of sensation in the targeted area. The addition of the iodoethane moiety enhances its visibility in imaging studies, allowing for better localization during procedures such as radiographic examinations .

The synthesis of lidocaine ethiodide typically involves the iodination of lidocaine or its derivatives. A common method includes:

- Starting Materials: Lidocaine and iodoethane.

- Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetone or ethanol.

- Procedure:

- Mix lidocaine with iodoethane and a base (e.g., potassium carbonate) to facilitate the substitution reaction.

- Heat the mixture under reflux for several hours.

- After completion, isolate the product through filtration and recrystallization.

This method yields lidocaine ethiodide with good purity and yield .

Lidocaine ethiodide is primarily used in medical imaging due to its radiopaque properties. Its applications include:

- Imaging Agent: Used in radiographic studies to enhance contrast during imaging procedures.

- Local Anesthetic: Functions similarly to lidocaine in providing local anesthesia during minor surgical procedures.

- Research: Utilized in pharmacological studies to investigate nerve conduction and anesthetic efficacy .

Lidocaine ethiodide may exhibit interactions similar to those observed with lidocaine. These interactions are significant due to lidocaine's metabolism via the cytochrome P450 enzyme system, particularly CYP3A4. Potential drug interactions can occur with other medications that are metabolized by the same pathway, leading to altered pharmacokinetics and increased risk of toxicity. Studies suggest that monitoring patient medication profiles is crucial when using lidocaine ethiodide alongside other drugs .

Lidocaine ethiodide shares similarities with several other compounds, particularly those within the class of local anesthetics and iodinated compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Lidocaine | Amide | Widely used local anesthetic; rapid onset |

| Bupivacaine | Amide | Longer duration of action; more potent than lidocaine |

| Mepivacaine | Amide | Less vasodilatory effect; intermediate duration |

| Procaine | Ester | Shorter duration; higher potential for allergic reactions |

| Iopamidol | Iodinated contrast | Used primarily as a contrast agent in imaging |

Uniqueness of Lidocaine Ethiodide: What sets lidocaine ethiodide apart is its dual functionality as both a local anesthetic and an imaging agent due to its radiopaque properties. This combination enhances its utility in clinical settings where both anesthesia and imaging are required .

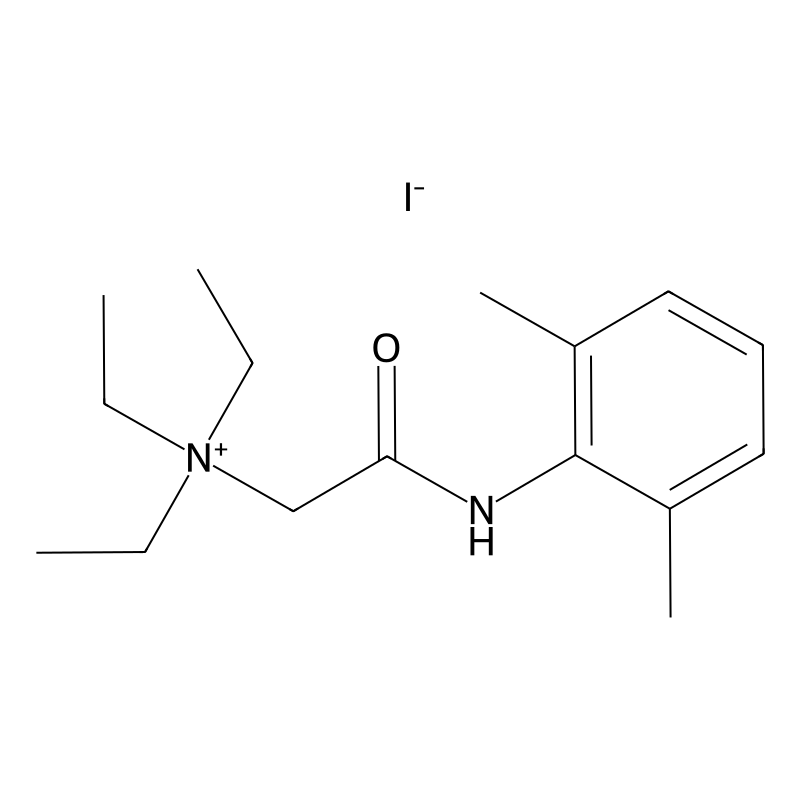

Molecular Formula C16H27IN2O

Lidocaine ethiodide possesses the molecular formula C16H27IN2O, which represents its complete atomic composition [2]. This formula indicates the presence of 16 carbon atoms, 27 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom within its structure [2] [6]. The molecular structure of lidocaine ethiodide is derived from lidocaine through quaternization of the tertiary amine nitrogen with an ethyl group, resulting in a permanently charged quaternary ammonium compound [2] [27].

IUPAC Name: [2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;iodide

The systematic IUPAC name for lidocaine ethiodide is [2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;iodide [2]. This name precisely describes the chemical structure according to international nomenclature standards [2] [6]. The name indicates the presence of a triethylazanium group (quaternary nitrogen with three ethyl substituents) connected to an oxoethyl group that links to a 2,6-dimethylanilino moiety, with an iodide counterion balancing the positive charge [2] [8].

CAS Registry Number: 85708-79-8

The Chemical Abstracts Service (CAS) Registry Number assigned to lidocaine ethiodide is 85708-79-8 [2] [6] [8]. This unique numerical identifier serves as a universal reference for the compound in scientific literature and chemical databases [6] [8]. The CAS number confirms the specific identity of lidocaine ethiodide, distinguishing it from related compounds such as lidocaine base (CAS: 137-58-6) and other lidocaine derivatives [1] [5].

Physicochemical Characteristics

Physical State and Appearance

Lidocaine ethiodide exists as a solid crystalline powder at room temperature [6] [23]. The compound appears as a white to slightly yellowish crystalline substance, similar to other quaternary ammonium compounds [23]. Unlike lidocaine base, which has a melting point of 66-69°C, lidocaine ethiodide typically exhibits different thermal properties due to its ionic nature and quaternary structure [1] [23].

Solubility Profile in Various Solvents

The solubility profile of lidocaine ethiodide varies significantly across different solvents, primarily influenced by its ionic character [14] [16]. In water, lidocaine ethiodide demonstrates good solubility due to its quaternary ammonium structure, which enhances hydrophilicity compared to lidocaine base [12] [14]. The compound is highly soluble in polar protic solvents such as methanol and ethanol [14].

In moderately polar solvents like acetone, lidocaine ethiodide exhibits moderate solubility [14]. However, its solubility decreases significantly in less polar solvents such as chloroform, where it is only slightly soluble despite the lipophilic character of its aromatic portion [14] [23]. In non-polar solvents like hexane, lidocaine ethiodide is practically insoluble due to its ionic nature [14] [23]. The compound demonstrates excellent solubility in dimethyl sulfoxide, which can accommodate both the polar quaternary ammonium group and the non-polar aromatic region [14].

Partition Coefficient

The partition coefficient (LogP) of lidocaine ethiodide is estimated to be approximately 4.64, indicating its lipophilic character despite having a charged quaternary nitrogen center [6] [15]. This value differs from lidocaine base, which has a reported LogP of 2.9 and an octanol/water partition coefficient that varies with temperature and pH [15]. The higher LogP value for lidocaine ethiodide suggests greater lipophilicity, which influences its membrane interactions and pharmacokinetic properties [15] [17].

The partition behavior of lidocaine ethiodide is complex due to its amphiphilic nature, containing both a hydrophilic quaternary ammonium head and a lipophilic aromatic tail [15] [17]. Unlike lidocaine base, which can exist in both charged and uncharged forms depending on pH, lidocaine ethiodide maintains a permanent positive charge that affects its partitioning behavior across biological membranes [15] [22].

Stability Parameters

Lidocaine ethiodide demonstrates good chemical stability under normal storage conditions [16]. The compound is generally stable at room temperature when protected from excessive heat, moisture, and light [16]. The quaternary ammonium structure provides resistance to hydrolysis compared to ester-type local anesthetics [16].

The stability of lidocaine ethiodide in aqueous solutions is influenced by pH, with optimal stability observed in the pH range of 3-6, similar to lidocaine base [16]. At higher temperatures, degradation may occur through hydrolysis of the amide bond, potentially yielding 2,6-dimethylaniline and a quaternary ammonium carboxylic acid derivative [16] [17]. The presence of metal ions, particularly Fe2+ and Cu2+, may accelerate degradation reactions [16].

Structural Features

Quaternary Nitrogen Center

The quaternary nitrogen center represents a defining structural feature of lidocaine ethiodide [2] [22]. This center consists of a positively charged nitrogen atom bonded to three ethyl groups and one acetamide chain [22] [27]. The quaternization of the nitrogen atom results in a permanent positive charge, unlike lidocaine base which contains a tertiary amine that can be protonated or deprotonated depending on pH [22] [30].

The quaternary nitrogen center significantly influences the compound's physicochemical properties and biological activity [22] [30]. The permanent positive charge affects membrane permeability, making lidocaine ethiodide less membrane-permeable than lidocaine base [22] [30]. This structural feature is crucial for the compound's mechanism of action, particularly in blocking sodium channels from the intracellular side when delivered through appropriate routes [22] [30].

Anilino Moiety

The anilino moiety in lidocaine ethiodide consists of a 2,6-dimethylphenyl group attached to the amide nitrogen [1] [24]. This aromatic structure contributes significantly to the lipophilicity and receptor binding properties of the molecule [1] [24]. The two methyl groups at the 2,6-positions of the phenyl ring provide steric hindrance that influences the conformation and receptor interactions of the compound [24].

Research findings indicate that the specific substitution pattern on the anilino moiety is critical for optimal activity [24]. Studies on structure-activity relationships have shown that methyl substitution at positions other than the ortho (2,6) positions generally results in compounds with decreased local anesthetic activity while potentially increasing toxicity [24]. The anilino moiety also plays a role in the lipid solubility of the compound, which affects its distribution in biological systems [1] [24].

Iodide Counterion

The iodide counterion in lidocaine ethiodide serves as the negatively charged component that balances the positive charge of the quaternary nitrogen center [2] [6]. This ionic association forms an ion pair that influences the compound's physicochemical properties, including solubility, crystal structure, and stability [6] [29].

The presence of the iodide counterion distinguishes lidocaine ethiodide from other lidocaine derivatives that may contain different counterions such as chloride or bromide [27] [29]. The iodide ion can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which affect the three-dimensional arrangement of molecules in the crystal structure [26] [29]. These interactions can influence the compound's dissolution properties and behavior in solution [26] [29].

Ethyl Substituents

Lidocaine ethiodide contains three ethyl groups (CH3CH2-) attached to the quaternary nitrogen atom [2] [27]. These ethyl substituents contribute to the steric properties and lipophilicity of the molecule [27] [31]. The presence of three identical ethyl chains creates a symmetrical distribution around the nitrogen center, which influences the compound's conformational preferences and molecular interactions [27] [31].

The ethyl substituents play a role in determining the size and shape of the quaternary ammonium head group, which affects how the molecule interacts with biological targets such as ion channels [27] [30]. The alkyl chains also contribute to the overall hydrophobic character of the molecule, balancing the hydrophilicity introduced by the quaternary nitrogen center [27] [31].

Structure-Activity Relationships

Impact of Quaternization on Activity

The quaternization of the nitrogen atom in lidocaine to form lidocaine ethiodide significantly alters its pharmacological profile and mechanism of action [22] [30]. This structural modification creates a permanent positive charge that prevents the molecule from freely crossing cell membranes through passive diffusion, unlike lidocaine base which can exist in both charged and uncharged forms [22] [30].

Research findings indicate that quaternization enhances sodium channel blockade when the compound is delivered to the intracellular side of the membrane [22] [30]. Studies have shown that quaternary lidocaine derivatives like lidocaine ethiodide exhibit prolonged duration of action compared to lidocaine base, as they become "trapped" inside cells once they gain access to the intracellular compartment [22] [30]. This property has been exploited in research settings to study the intracellular mechanisms of sodium channel blockade [22] [30].

The quaternary structure also affects the compound's selectivity for different ion channel subtypes [22]. Electrophysiological studies have demonstrated that quaternary lidocaine derivatives have different effects on cardiac, skeletal muscle, and nerve sodium channels, with potentially faster onset in cardiac tissues compared to nerve and skeletal muscle cells [22].

Role of the Iodide Counterion

The iodide counterion in lidocaine ethiodide plays several important roles that influence the compound's pharmacological properties [25] [29]. The nature of the counterion affects the solubility, distribution, and stability of the quaternary ammonium compound [25] [29]. The iodide ion forms an ion pair with the positively charged quaternary nitrogen, which influences the compound's behavior in solution and its interactions with biological targets [25] [29].

Research has shown that counterions can affect the release profile and duration of action of local anesthetics [25] [29]. Studies on ion-complexed local anesthetics, including quaternary derivatives, have demonstrated that multivalent counterions can facilitate prolonged release and extended duration of action [29]. While specific studies on iodide's role in lidocaine ethiodide are limited, research on related compounds suggests that the counterion influences the compound's pharmacodynamic properties [25] [29].

The size and polarizability of the iodide ion may also contribute to the stability of the quaternary center through electronic effects and steric considerations [26] [29]. These properties can affect how the compound interacts with receptor sites and ion channels [26] [29].

Influence of Alkyl Chain Length

The length of alkyl chains attached to the quaternary nitrogen center significantly influences the physicochemical and pharmacological properties of quaternary lidocaine derivatives including lidocaine ethiodide [27] [31] [32]. Research findings indicate that alkyl chain length affects lipophilicity, membrane interactions, and receptor binding characteristics [27] [31] [32].

Studies on structure-activity relationships of quaternary ammonium compounds have shown that increasing alkyl chain length generally enhances lipophilicity but may decrease water solubility [27] [31]. There appears to be an optimal chain length that balances these properties to achieve maximal efficacy [27] [31]. For lidocaine derivatives, ethyl and propyl substituents often provide a favorable balance between hydrophilic and lipophilic properties [27] [32].